REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[C:5]([CH2:7][O:8][CH2:9][CH2:10][P:11]([O:15][CH3:16])([O:13][CH3:14])=[O:12])=[CH2:6])C.[OH-].[Na+]>C(O)C>[CH3:14][O:13][P:11]([CH2:10][CH2:9][O:8][CH2:7][C:5](=[CH2:6])[C:4]([OH:17])=[O:3])([O:15][CH3:16])=[O:12] |f:1.2|
|
Name
|
2-[4-(dimethoxyphosphoryl)-2-oxabutyl]-acrylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=C)COCCP(=O)(OC)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COP(=O)(OC)CCOCC(C(=O)O)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |